molecular formula C19H17BrN4O2 B2822028 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one CAS No. 1448047-92-4

6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one

Cat. No.: B2822028
CAS No.: 1448047-92-4
M. Wt: 413.275
InChI Key: BGYFMKZCFUTNCA-UHFFFAOYSA-N
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Description

6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • A study described the synthesis of novel fluoroquinolones and their in vivo activity against Mycobacterium tuberculosis, showcasing a methodology that could potentially apply to the synthesis and evaluation of related compounds like 6-bromo-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one (Shindikar & Viswanathan, 2005).
  • Another research effort focused on the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents, which involved complex chemical processes that may relate to the synthesis pathways of the discussed compound (Patel et al., 2012).

Antimicrobial and Antitubercular Applications

  • The antimicrobial activity of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was evaluated, indicating the potential of similar quinoline derivatives in antimicrobial applications (Babu et al., 2015).
  • Research into novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives revealed promising anti-inflammatory and analgesic properties, hinting at the broader pharmacological relevance of related compounds (Mohamed et al., 2009).

Drug Discovery and Development

  • A study on the large scale process for the preparation of Thymitaq from 6-bromo-5-methylanthranilic acid, involving key steps that might be relevant to the processing or synthesis of related chemical entities, was documented (Malmgren et al., 2008).

Biological Studies and Applications

  • The exploration of quinoline and isoquinoline derivatives, as described in a comprehensive review, provides a context for understanding the importance of quinoline compounds in medicinal chemistry and might relate to the scientific interest in compounds such as this compound (Montalban, 2011).

Properties

IUPAC Name

6-bromo-4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-13-4-5-16-14(11-13)15(12-18(25)22-16)19(26)24-9-7-23(8-10-24)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFMKZCFUTNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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